Product packaging for Vinylidene cyanide(Cat. No.:CAS No. 922-64-5)

Vinylidene cyanide

Cat. No.: B8752448
CAS No.: 922-64-5
M. Wt: 78.07 g/mol
InChI Key: FCYVWWWTHPPJII-UHFFFAOYSA-N
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Description

Evolution of Academic Inquiry into Vinylidene Cyanide Chemistry

Academic interest in this compound dates back to the mid-20th century. Early research focused on its synthesis, such as through the pyrolysis of 4,4-dicyano cyclohexene, and its fundamental reactivity. google.com Initial studies published in the 1950s explored its determination and copolymerization behavior, establishing its tendency to polymerize with a wide array of monomers. acs.orgacs.org During this period, this compound was also identified as a potential comonomer in the production of modacrylic fibers, which began in the late 1940s. tandfonline.com

A significant turning point in the research landscape occurred in 1980 when Miyata and colleagues discovered strong piezoelectric properties in an amorphous copolymer of this compound and vinyl acetate (B1210297) (P(VDCN/VAc)). kpi.uatandfonline.com This finding catalyzed a surge in academic and industrial interest, shifting the research focus towards the development of functional polymers. Subsequent investigations have been largely driven by the goal of creating novel materials with tailored piezoelectric, pyroelectric, and non-linear optical properties. kpi.uaresearchgate.net This has led to extensive studies on the copolymerization of this compound with various monomers, including substituted styrenes, vinyl esters, and other cyano-containing monomers. kpi.uaresearchgate.net

Significance of this compound in Contemporary Chemical Research

The contemporary significance of this compound is rooted in its role as a building block for advanced functional polymers. The presence of two electron-withdrawing cyano groups on a single carbon atom creates a large dipole moment, which is the primary source of the notable piezoelectric and pyroelectric properties observed in its copolymers. tandfonline.comtandfonline.com

A key area of research is the development of amorphous piezoelectric polymers. Unlike traditional crystalline piezoelectric polymers such as poly(vinylidene fluoride) (PVDF), the amorphous nature of P(VDCN/VAc) offers distinct processing advantages and unique application possibilities. tandfonline.comtandfonline.com Copolymers of this compound and vinyl acetate exhibit large piezoelectric constants and an acoustic impedance that is well-matched to water and human tissue, making them excellent candidates for high-frequency ultrasonic transducers in medical imaging and non-destructive material evaluation. tandfonline.com Research has demonstrated that these copolymers can have a higher electromechanical coupling constant than PVDF, indicating efficient conversion between electrical and mechanical energy. tandfonline.comtandfonline.com The unique properties of these copolymers have also led to investigations into their use for applications in the field of non-linear optics. kpi.ua

Scope and Methodological Approaches in this compound Studies

The study of this compound and its polymers encompasses a wide range of chemical and physical methodologies, from monomer synthesis to detailed material characterization.

Synthesis and Polymerization: The synthesis of the this compound monomer is a critical first step, with established methods including the pyrolysis of precursors like 1,1,3,3-tetracyanopropane. kpi.uakoreascience.kr Research into its polymerization focuses on various techniques, such as free-radical polymerization and slurry polymerization, often initiated by organic peroxides or azo compounds. google.com Studies have also delved into the mechanisms of polymerization, which can proceed via conventional free-radical pathways or, in the case of copolymerization with electron-rich monomers like vinyl ethers, through the formation of an electron donor-acceptor (EDA) complex. acs.org

Characterization Techniques: A comprehensive suite of analytical methods is employed to elucidate the structure and properties of these materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for determining the microstructure of the copolymers. researchgate.net These techniques have been instrumental in confirming the predominantly alternating structure of many this compound copolymers. kpi.uaresearchgate.net Advanced 2D and 3D NMR methods are used to study chain conformation in both solid and solution states. kpi.ua

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify functional groups and study the vibrational modes of the monomer and its polymers. aip.org IR spectroscopy, in particular, is used to study the orientation of the C≡N dipoles during poling experiments. tandfonline.com

Thermal and Molecular Weight Analysis: Differential Scanning Calorimetry (DSC) is routinely used to measure key thermal properties like the glass transition temperature (T₉), which is crucial for understanding the material's operational range. kpi.ua Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity index of the polymers, which influence their mechanical properties. kpi.uaresearchgate.net

Electrical and Piezoelectric Measurements: The dielectric properties, including permittivity and dielectric loss, are investigated to understand the polymer's response to an electric field. kpi.uaaip.org The piezoelectric activity is quantified by measuring piezoelectric constants (such as e₃₁ and e₃₃) and electromechanical coupling factors (k₃₃), which define the material's performance in sensor and actuator applications. tandfonline.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N2 B8752448 Vinylidene cyanide CAS No. 922-64-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922-64-5

Molecular Formula

C4H2N2

Molecular Weight

78.07 g/mol

IUPAC Name

2-methylidenepropanedinitrile

InChI

InChI=1S/C4H2N2/c1-4(2-5)3-6/h1H2

InChI Key

FCYVWWWTHPPJII-UHFFFAOYSA-N

SMILES

C=C(C#N)C#N

Canonical SMILES

C=C(C#N)C#N

Related CAS

28155-86-4

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Vinylidene Cyanide

Novel Synthetic Pathways for Vinylidene Cyanide and its Precursors

Historically, the synthesis of this compound proved challenging for early researchers who attempted the condensation of aqueous formaldehyde (B43269) and malononitrile (B47326). acs.org While these attempts did not yield the desired monomer directly, they led to the successful preparation of important precursors like 1,1,3,3-tetracyanopropane. acs.org

Two principal methods for the preparation of this compound have been reported:

Synthesis from 1,1,3,3-Tetracyanopropane : This pathway involves the initial synthesis of the precursor, 1,1,3,3-tetracyanopropane, from formaldehyde and malononitrile. acs.org The precursor is then subjected to pyrolysis to yield this compound. acs.org A key intermediate in the formation of the tetracyanopropane precursor is dimethylol malononitrile. acs.org

Pyrolysis of 4,4-Dicyano Cyclohexene : A more direct route involves the pyrolysis of 4,4-dicyano cyclohexene. google.com This reaction, conducted at high temperatures (600°C to 700°C) and under reduced pressure (2 to 50 mm), yields this compound and butadiene-1,3 as the main products. google.com This method can produce high yields of very pure monomeric this compound, which can be isolated by crystallization from a solvent like toluene (B28343) at low temperatures. google.com

PathwayPrimary Precursor(s)Key ConditionsPrimary ProductsReference
Pyrolysis of Precursor from Formaldehyde Condensation1,1,3,3-TetracyanopropanePyrolysis (thermal decomposition)This compound acs.org
Pyrolysis of a Substituted Cyclohexene4,4-Dicyano Cyclohexene600-700°C, 2-50 mm Hg pressureThis compound, Butadiene-1,3 google.com

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in the synthesis of both this compound precursors and related structures.

Base Catalysis in Precursor Synthesis : In the synthesis of 1,1,3,3-tetracyanopropane, the formation of the dimethylol malononitrile intermediate is accomplished through the reaction of malononitrile and monomeric formaldehyde using potassium acetate (B1210297) as a catalyst. acs.org

Metal Catalysis in Vinylidene Formation : While not always used for the bulk synthesis of the parent compound, metal complexes are instrumental in reactions involving vinylidene intermediates. nih.gov For instance, ruthenium and rhodium complexes can catalyze the formation of vinylidene species from terminal alkynes. nih.govmdpi.com These catalytic cycles typically involve the reaction of a metal complex with the alkyne to form a metal vinylidene intermediate, which is then susceptible to nucleophilic attack. nih.gov Double metal cyanide (DMC) complexes, particularly Zn(II)-Co(III) systems, are well-known catalysts, though their primary application is in the ring-opening polymerization of epoxides rather than the synthesis of the this compound monomer itself. nih.gov

CatalystReaction TypeRoleReference
Potassium AcetateFormaldehyde-Malononitrile CondensationCatalyzes the formation of the dimethylol malononitrile intermediate. acs.org
Ruthenium or Rhodium ComplexesAlkyne TransformationsForms metal vinylidene intermediates from terminal alkynes for further reaction. nih.gov
Double Metal Cyanide (DMC) ComplexesPolymerizationUsed primarily as catalysts for ring-opening polymerization of epoxides. nih.gov

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is key to optimizing synthetic pathways.

Condensation-Pyrolysis Mechanism : The synthesis of 1,1,3,3-tetracyanopropane from formaldehyde and malononitrile is believed to proceed through the formation of methylol compounds as intermediates. acs.org Specifically, dimethylol malononitrile has been isolated as an intermediate in this process. acs.org This intermediate can then react with additional malononitrile to yield the final tetracyanopropane precursor. acs.org The subsequent pyrolysis of this precursor leads to the elimination of malononitrile to form the desired this compound monomer.

Metal-Vinylidene Intermediate Mechanism : In metal-catalyzed reactions, a common proposed mechanism involves the formation of a metal vinylidene intermediate. nih.govrsc.org This occurs when a metal catalyst reacts with a terminal alkyne. nih.gov This intermediate is electrophilic at the α-carbon, making it a target for nucleophilic attack. nih.gov This pathway is central to many transformations that produce vinyl structures and explains the formation of various substituted products. nih.gov

Synthetic Approaches to Dicyanovinylidene-Substituted Derivatives

Beyond the parent monomer, significant research has focused on synthesizing derivatives containing the dicyanovinylidene functional group, often for applications in materials science due to their electronic and photophysical properties. rsc.orgrsc.org

A prominent method for synthesizing these derivatives is through multicomponent reactions (MCRs). rsc.org A notable example is the synthesis of fluorescent dicyanovinylidene derivatives based on a pyrazolo-fused 4-azafluorenone core. rsc.orgrsc.org This process involves:

A three-component reaction between indan-1,3-dione, various benzaldehydes, and 5-amino-1-arylpyrazoles. rsc.orgresearchgate.net

This reaction, often assisted by microwave irradiation with triethylamine (B128534) as a catalyst in water, produces an attractive synthetic scaffold known as indeno[1,2-b]pyrazolo[4,3-e]pyridines (IPP). rsc.orgresearchgate.net

These IPP compounds then serve as precursors for the final dicyanovinylidene derivatives, which exhibit interesting photophysical properties. rsc.orgrsc.org

Reactant 1Reactant 2Reactant 3Intermediate ScaffoldFinal Product TypeReference
Indan-1,3-dioneBenzaldehydes5-Amino-1-arylpyrazolesIndeno[1,2-b]pyrazolo[4,3-e]pyridines (IPP)Fluorescent Dicyanovinylidene Derivatives rsc.orgresearchgate.net

Exploration of Sustainable Synthetic Strategies for this compound and its Derivatives

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly synthetic routes for nitriles and their derivatives. chemistryjournals.net These strategies focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. chemistryjournals.net

Green Solvents and Energy Sources : A green process has been developed for the synthesis of pyrazolo-fused 4-azafluorenones, which are precursors to dicyanovinylidene derivatives. rsc.orgresearchgate.net This method utilizes water as the solvent and employs microwave irradiation, which can significantly reduce reaction times and energy usage compared to conventional heating. rsc.orgresearchgate.netchemistryjournals.net

Biocatalysis : A significant advancement in sustainable nitrile synthesis is the development of cyanide-free biocatalytic processes. azolifesciences.com Researchers have created a method that uses enzymes to produce nitriles at room temperature. azolifesciences.com The process starts with carboxylic acids, which are converted to aldehydes by the enzyme carboxylate reductase. azolifesciences.com The aldehyde is then transformed into a stable oxime, which is subsequently dehydrated by another enzyme to form the nitrile. azolifesciences.com This approach avoids the use of highly toxic cyanide and generates less hazardous waste. azolifesciences.com

Advanced Reaction Mechanisms and Reactivity of Vinylidene Cyanide

Nucleophilic Addition Reactions to Vinylidene Cyanide: Mechanistic Insights

This compound, also known as 1,1-dicyanoethylene, is a potent electrophile, highly activated towards nucleophilic attack due to the presence of two electron-withdrawing nitrile groups. These groups polarize the carbon-carbon double bond, rendering the β-carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The primary mechanism for this reaction is nucleophilic conjugate addition, often referred to as a Michael-type addition. wikipedia.org

The reaction mechanism proceeds in a two-step sequence. First, a nucleophile (Nu⁻) attacks the electrophilic β-carbon of the this compound molecule. This leads to the formation of a resonance-stabilized carbanion intermediate, where the negative charge is delocalized across the α-carbon and the two nitrogen atoms of the cyano groups. wikipedia.org This delocalization significantly stabilizes the intermediate, providing a strong thermodynamic driving force for the reaction. In the second step, the carbanion is protonated, typically by a protic solvent or a weak acid present in the reaction mixture, to yield the final saturated addition product. wikipedia.orgdoubtnut.com

The high reactivity of this compound as a Michael acceptor has been demonstrated in various reactions. For instance, its reaction with organocuprates proceeds rapidly to furnish the products of conjugate addition. nih.gov Similarly, enolized 1,3-dicarbonyl compounds add to this compound without the need for a catalyst, highlighting the compound's inherent electrophilicity. acs.org The general reactivity of α,β-unsaturated nitriles in conjugate additions is a cornerstone of organic synthesis, and this compound represents a particularly activated example of this class of compounds. wikipedia.orgnih.gov

Cycloaddition Reactions Involving this compound: Theoretical and Experimental Analyses

This compound's electron-deficient double bond makes it an excellent participant in various cycloaddition reactions, serving as a powerful dienophile or dipolarophile.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. This compound is an exceptionally reactive dienophile in these reactions due to its electron-withdrawing cyano groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies, using both Hartree-Fock and Density Functional Theory (DFT) methods, have been conducted to compute the activation enthalpies for the Diels-Alder reaction between cyclopentadiene (B3395910) and a series of cyanoalkenes, including this compound. doubtnut.comresearchgate.net These calculations, when compared with experimental kinetic data, confirm the high reactivity of this compound, which is significantly greater than that of acrylonitrile (B1666552) but less than that of tricyanoethylene and tetracyanoethylene. researchgate.net

Table 1: Experimental and Calculated Activation Enthalpies (kcal/mol) for Diels-Alder Reactions of Cyclopentadiene with Various Cyanoethylenes Data sourced from computational chemistry studies and classic experimental data. doubtnut.com

DienophileExperimental ΔH‡Calculated ΔH‡ (MPW1K)Calculated ΔH‡ (B3LYP)
Ethylene22.522.524.1
Acrylonitrile15.515.216.7
This compound 12.8 12.4 14.8
Tricyanoethylene8.67.411.2
Tetracyanoethylene8.97.411.7

The reaction of this compound with styrene (B11656) is more complex, involving a sequence of a Diels-Alder reaction followed by an ene reaction to yield a 2:1 cycloadduct.

This compound also participates in [2+2] cycloaddition reactions, typically with electron-rich alkenes. A well-documented example is the reaction with ethyl vinyl ether, which yields 1,1-dicyano-2-ethoxycyclobutane. koreascience.kr These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly when the reactants have highly polarized double bonds. A mechanistic investigation into the reaction between an electron-rich alkyne and substituted benzylidenemalononitriles (structurally related to this compound) supported a dipolar [2+2] cycloaddition-cycloreversion pathway. nih.gov

In some cases, [2+2] adducts can be formed as rearrangement products. For example, the reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene (B1295306) initially forms the expected [4+2] Diels-Alder adduct. acs.orgnih.gov However, in polar solvents or in the solid state, this adduct can rearrange to the formal [2+2] adduct. acs.orgnih.gov This highlights the competition between different pericyclic pathways available to these reactive systems. The ene reaction, another major class of pericyclic reactions, involves the reaction of an alkene with an allylic hydrogen (the ene) with an electron-deficient alkene (the enophile). numberanalytics.com As mentioned, this reaction type is observed in the complex reaction sequence between this compound and styrene.

Diels-Alder Reactivity of this compound

Organometallic Transformations Involving Vinylidene Species

While free vinylidene (H₂C=C:) is a high-energy, unstable species, it can be readily stabilized by coordination to a transition metal center. researchgate.net These metal-vinylidene complexes are key intermediates in a wide array of catalytic transformations of terminal alkynes. nih.gov Ruthenium is one of the most common metals used to stabilize vinylidene ligands. researchgate.net

The formation of a metal-vinylidene complex typically occurs via the isomerization of a metal-coordinated terminal alkyne. libretexts.org This process makes the α-carbon (adjacent to the metal) electrophilic, while the β-carbon becomes nucleophilic—a reversal of the reactivity of the free alkyne. researchgate.net This "umpolung" of reactivity allows for a host of transformations, including:

Nucleophilic Attack: The electrophilic α-carbon is susceptible to attack by various nucleophiles, including alcohols, amines, and even water. This is a common method for synthesizing Fischer carbene complexes and other functionalized organic molecules. nih.gov

Pericyclic Reactions: The π-system of the coordinated vinylidene ligand can participate in cycloaddition and electrocyclization reactions, enabling the construction of complex polycyclic systems. nih.gov

[2+2] Cycloadditions: Metal-vinylidene intermediates can undergo [2+2] cycloadditions with alkenes to form metallacyclobutanes, which can then rearrange to produce 1,3-dienes. nih.gov

Redox Chemistry of this compound: Mechanistic Considerations

The redox chemistry of this compound is dominated by the strong electron-withdrawing nature of the two nitrile groups. These groups make the molecule relatively easy to reduce and difficult to oxidize. While specific standard potential data for this compound is not widely tabulated, its redox behavior can be inferred from its structure and from studies of related compounds.

The primary technique for investigating such redox behavior is cyclic voltammetry (CV). tek.comgamry.com A CV experiment on this compound would likely show a cathodic peak corresponding to its reduction. This process would involve the addition of one or two electrons to the π* orbital of the C=C double bond, forming a radical anion or a dianion, respectively. These reduced species are expected to be highly reactive.

Conversely, oxidation would be difficult, requiring the removal of an electron from a low-energy π orbital, and would occur at a high anodic potential. The electrochemical properties of related dithiolate complexes, such as nickel complexes of 2,2-dicyanoethylene-1,1-dithiolate, have been studied. researchgate.net These complexes have been shown to act as catalysts for electrochemical hydrogen evolution, a process that relies on the ability of the ligand framework to accept, stabilize, and transfer electrons, highlighting the redox-active nature of the dicyanoethylene moiety. researchgate.net The study of such complexes provides mechanistic insight into the fundamental electron-transfer properties of the this compound framework.

Reactions of Poly(this compound) with Active Hydrogen Compounds

The extreme ease of anionic polymerization of this compound, initiated by even weak bases like water, complicates its direct reaction with many nucleophiles. rsc.org However, the resulting polymer, poly(this compound) or PVCN, can itself be a useful substrate for chemical modification.

Low molecular weight poly(this compound), often prepared using an initiator like ethanol, can undergo base-catalyzed reactions with compounds containing a single active hydrogen atom (A-H). rsc.org This reaction effectively involves the addition of the active hydrogen compound across a monomer unit within the polymer chain, resulting in a product with the general structure A-CH₂CH(CN)₂. rsc.org For example, when preformed low molecular weight PVCN is heated with diethyl malonate in the presence of a base like pyridine, the polymer dissolves and a reaction occurs to form a mixture of products. rsc.org

Table 2: Products from the Reaction of Low Molecular Weight PVCN with Active Hydrogen Compounds Data from studies on the base-catalyzed reaction of PVCN. rsc.org

Active Hydrogen CompoundBase CatalystProduct Structure
Diethyl malonatePyridineCH(COOC₂H₅)₂-CH₂CH(CN)₂
2-NitropropanePiperidine(CH₃)₂C(NO₂)-CH₂CH(CN)₂

Further studies have also explored the reactions of PVCN with active hydrogen compounds of the type XCH₂Y, expanding the scope of these polymer modification reactions. acs.org These transformations demonstrate that the polymer retains significant reactivity, allowing for the synthesis of novel functionalized materials.

Polymerization Science of Vinylidene Cyanide: Mechanisms and Architectures

Homopolymerization of Vinylidene Cyanide: Anionic and Radical Propagation Mechanisms

The homopolymerization of this compound can proceed through different mechanisms, primarily anionic and radical pathways, leading to polymers with distinct characteristics.

Anionic Polymerization: this compound is highly susceptible to anionic polymerization, a reaction that can be initiated by even weak bases. afinitica.com In fact, the presence of water or other sources of hydroxyl ions can cause an instantaneous polymerization of monomeric VCN. google.com This high reactivity is attributed to the strong electron-withdrawing nature of the two cyano groups, which stabilizes the propagating carbanion. The anionic polymerization of VCN typically results in the formation of high molecular weight, linear polymers. google.com When conducted in a completely organic medium free from ions, the resulting poly(this compound) is a hard, tough, and substantially clear and colorless resinous material. google.com

Radical Polymerization: In contrast to its facile anionic polymerization, the homopolymerization of this compound via a radical mechanism is notably less efficient. researchgate.net While radical initiators like benzoyl peroxide or 2,2′-azobisisobutyronitrile can be used, the propagation is generally poor. afinitica.comgoogle.com However, under specific conditions, such as in an anhydrous organic solvent and at temperatures between 20 to 75°C, radical polymerization can yield high molecular weight homopolymers. google.com The resulting polymer appears to have a linear structure. google.com The stark difference in reactivity between anionic and radical homopolymerization highlights the strong electrophilic character of the VCN monomer.

Copolymerization Strategies Involving this compound Monomers

This compound readily copolymerizes with a diverse range of comonomers, offering a versatile platform for creating polymers with tailored properties. researchgate.net These copolymerizations often lead to alternating structures due to the significant difference in electron density between VCN and many other vinyl monomers.

Synthesis of Alternating Copolymers of this compound

A prominent feature of VCN copolymerization is its strong tendency to form alternating copolymers with a variety of monomers. kpi.ua This behavior is observed with comonomers such as vinyl acetate (B1210297), styrene (B11656), and various dienes. kpi.ua The alternating structure arises from the powerful electron-accepting nature of VCN, which favors cross-propagation over homopropagation. For instance, the copolymerization of VCN with vinyl chloride results in an essentially 1:1 alternating copolymer. google.com Similarly, alternating copolymers have been synthesized with substituted styrenes. kpi.ua An unexpected alternating radical copolymerization was also observed between VCN and a fluorinated vinyl ether, 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8). acs.org

The synthesis of these copolymers is typically carried out via radical polymerization in a suitable solvent like benzene (B151609), using initiators such as 2,4-dichlorobenzoyl peroxide. kpi.uaresearchgate.net The reaction conditions, including temperature and monomer feed ratios, are controlled to achieve the desired alternating structure and molecular weight.

Terpolymerization of this compound

The scope of VCN polymerization can be expanded to include terpolymerization, which involves the incorporation of two different comonomers alongside VCN. This strategy allows for the inclusion of monomers that may not readily copolymerize with VCN alone. By forming a ternary copolymer, it is possible to fine-tune the properties of the resulting material. google.com For example, terpolymers of VCN have been synthesized with two different vinyl compounds, resulting in random copolymers with desirable characteristics. google.com The monomer feed ratios can be adjusted to control the composition and, consequently, the properties of the final terpolymer. google.com

Mechanistic Aspects of this compound Copolymerization

The mechanism of VCN copolymerization is largely governed by the relative reactivities of the monomers involved. The high electrophilicity of VCN plays a crucial role in directing the polymerization pathway. In many systems, particularly with electron-donating monomers, a charge-transfer complex can form between the VCN and the comonomer, which then polymerizes. acs.org

The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer, are key to understanding the copolymer structure. For many VCN copolymerization systems, the product of the reactivity ratios (r1 * r2) is close to zero, indicating a strong tendency towards alternation. For example, in the radical copolymerization of VCN with FAVE8, the reactivity ratios were determined to be rVCN = 0.08 ± 0.01 and rFAVE8 = 0.07 ± 0.01, further supporting the alternating nature of the copolymerization. acs.org

Controlled/Living Polymerization Techniques for this compound Systems

The application of controlled/living polymerization techniques to this compound systems offers the potential for precise control over polymer architecture, including molecular weight, dispersity, and end-group functionality. While the extreme reactivity of VCN presents challenges for these methods, research in this area is emerging.

Living anionic polymerization, in principle, can be applied to VCN, given its high reactivity towards anionic initiation. mit.edu However, the stringent purity requirements and the monomer's sensitivity to trace impurities make it a demanding system to control. nih.gov

Controlled radical polymerization (CRP) methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have become powerful tools for synthesizing well-defined polymers. acs.org While reports specifically detailing the controlled/living polymerization of VCN are limited, the successful controlled radical copolymerization of other highly reactive monomers suggests that these techniques could be adapted for VCN systems. acs.org The development of such methods would enable the synthesis of novel block copolymers and other complex architectures containing poly(this compound) segments.

Synthesis of Advanced Poly(this compound) Architectures

The synthesis of advanced polymer architectures based on poly(this compound) is an area of growing interest, driven by the potential for novel material properties and applications. These architectures move beyond simple linear homopolymers and copolymers to include more complex structures.

Graft Copolymers: Graft copolymers can be synthesized by attaching poly(this compound) chains as side chains onto a pre-existing polymer backbone, or vice versa. For instance, graft copolymers have been synthesized from poly(vinylidene fluoride (B91410)–chlorotrifluoroethylene–trifluoroethylene) by grafting other monomers onto it. tandfonline.com This approach allows for the combination of the properties of two dissimilar polymers in a single molecule.

Block Copolymers: The synthesis of block copolymers containing a poly(this compound) segment is a significant goal. Living polymerization techniques are the most suitable methods for preparing well-defined block copolymers. mit.edu For example, sequential monomer addition in a living anionic polymerization could, in theory, be used to create block copolymers of VCN with other monomers like styrene or methacrylates. mit.edu

The development of these advanced architectures is crucial for unlocking the full potential of this compound-based polymers in areas such as high-performance films, piezoelectric materials, and other advanced technological applications. kpi.uatandfonline.com

Block Copolymers Containing this compound Units

Block copolymers are macromolecules composed of two or more distinct, covalently bonded homopolymer chains, or "blocks." The synthesis of block copolymers containing this compound (VCN) units is of significant interest due to the unique properties conferred by the highly polar nitrile groups. The primary mechanism for producing well-defined block copolymers with VCN is living anionic polymerization, owing to VCN's high reactivity toward anionic initiators. acs.orgnih.gov

Living anionic polymerization proceeds without chain termination or transfer reactions, allowing for the sequential addition of different monomers to create well-defined block structures. tandfonline.com The process typically involves initiating the polymerization of a first monomer (e.g., styrene) to form a living macroanion. Once the first monomer is consumed, a second monomer, such as the highly electrophilic this compound, is introduced. The living chain end of the first block then initiates the polymerization of VCN, forming a diblock copolymer. nih.govmit.edu This sequential addition is governed by the relative reactivities of the monomers, often conceptualized as a "food chain" where a less reactive (more nucleophilic) carbanion can only initiate the polymerization of a more reactive (more electrophilic) monomer. mit.edu VCN is considered a highly reactive monomer in this context, readily polymerizing from the living ends of polymers like polystyrene. nih.govmit.edu

While anionic polymerization is the classic route, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have become versatile methods for synthesizing a vast range of block copolymers with complex architectures and functionalities. tandfonline.comjku.at These methods offer better tolerance to functional groups and impurities compared to anionic polymerization. The general strategy involves synthesizing a macro-chain transfer agent (macro-CTA) or a macroinitiator from the first monomer, which is then used to control the polymerization of the second monomer, forming the subsequent block. jku.atdergipark.org.tr Although specific, detailed examples of VCN block copolymerization via RAFT or ATRP are not extensively documented in readily available literature, the principles are broadly applicable. For instance, a polystyrene macroinitiator could theoretically be used to initiate the ATRP of VCN, or a poly(vinyl acetate) macro-CTA could be chain-extended with VCN via RAFT polymerization. dergipark.org.trrsc.org

Copolymers of this compound and vinyl acetate (VCN-VAc) have been extensively studied, primarily for their piezoelectric properties. tandfonline.comkpi.ua While often described as having a highly alternating structure, the synthesis conditions can be tuned to influence the polymer architecture. google.comresearchgate.net The synthesis is typically carried out via free-radical polymerization in a solvent like benzene or dimethylformamide, using a peroxide initiator. google.com By controlling the monomer feed ratios and reaction conditions, materials with varying block-like character can be pursued.

Below is a table summarizing potential and reported systems for creating block copolymers containing this compound units.

First Block MonomerSecond Block MonomerPolymerization MethodPotential ArchitectureReference
StyreneThis compoundLiving Anionic PolymerizationPolystyrene-b-poly(this compound) nih.govmit.edu
Methyl MethacrylateThis compoundLiving Anionic PolymerizationPoly(methyl methacrylate)-b-poly(this compound) acs.orgresearchgate.net
Vinyl AcetateThis compoundFree Radical / CRPPoly(vinyl acetate)-b-poly(this compound) rsc.orggoogle.com
VariousVariousATRP or RAFTMacroinitiator/Macro-CTA extended with VCN jku.atdergipark.org.tr

Graft Copolymers and Networks Derived from this compound

Graft copolymers consist of a main polymer backbone onto which one or more side chains of a different chemical composition are covalently attached. researchgate.netcmu.edu This architecture allows for the combination of distinct polymer properties, such as the chemical resistance of a fluoropolymer backbone with the high polarity of grafted poly(this compound) (PVCN) chains. Similarly, polymer networks—three-dimensional structures formed by cross-linking polymer chains—can be derived from VCN-containing polymers to create materials with enhanced thermal stability and tailored mechanical properties. nih.govtandfonline.com

Graft Copolymers

The synthesis of graft copolymers can be broadly categorized into three main strategies: "grafting from," "grafting onto," and "grafting through." cmu.edunih.gov

Grafting From : In this approach, initiating sites are created along a pre-existing polymer backbone. These sites then initiate the polymerization of a second monomer, causing new chains to "grow from" the backbone. nih.gov This is a powerful method for achieving high grafting densities. A common example involves using a backbone polymer like poly(vinylidene fluoride-co-chlorotrifluoroethylene) (P(VDF-co-CTFE)). The chlorine atoms on the CTFE units can act as initiation sites for ATRP, allowing for the controlled growth of grafted chains like polystyrene or poly(methyl methacrylate). tandfonline.comfrontiersin.orgtandfonline.com Analogously, a polyolefin backbone could be functionalized with initiator groups to graft VCN chains from it. google.com

Grafting Onto : This method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone that has complementary reactive sites. nih.gov For example, a hydroxyl-terminated polymer could be attached to a PVCN copolymer containing acid chloride functionalities. While this method allows for precise characterization of the grafted chains before attachment, achieving high grafting density can be challenging due to steric hindrance. cmu.edu

Grafting Through : This technique involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group). The macromonomers are incorporated into the growing chain, forming the grafts. cmu.edu

A notable example of polymer modification that can be considered a form of grafting involves the chemical conversion of nitrile groups in a VCN-vinyl acetate copolymer into tetrazole rings by reacting the polymer with an azide (B81097). rsc.org This post-polymerization modification attaches new functional groups along the polymer backbone.

Backbone PolymerGrafted Monomer/PolymerGrafting MethodKey FeaturesReference(s)
Poly(vinylidene fluoride-co-chlorotrifluoroethylene)Styrene or Methacrylates"Grafting From" (ATRP)Uses C-Cl bonds as initiation sites for controlled growth. tandfonline.comfrontiersin.orgtandfonline.com
PolyolefinThis compound"Grafting From"Requires functionalization of the polyolefin backbone with initiator sites. google.com
Poly(this compound-co-vinyl acetate)Ammonium AzidePost-polymerization ModificationConverts nitrile groups to tetrazole rings along the backbone. rsc.org

Polymer Networks

Polymer networks based on this compound are typically formed by cross-linking pre-existing linear or branched VCN-containing copolymers. Cross-linking introduces covalent bonds between polymer chains, resulting in an insoluble, three-dimensional network. nih.gov The properties of the network, such as swelling behavior, mechanical strength, and thermal stability, are determined by the chemical nature of the polymer, the cross-linking agent, and the cross-link density. nih.govnih.gov

One approach to forming networks is the thermal or chemical cross-linking of VCN copolymers. For example, copolymers of VCN and vinyl acetate can be cross-linked. google.com This can be achieved through a transesterification reaction, potentially using polyfunctional alcoholates, to create links between the ester groups on the vinyl acetate units of different chains. google.com Another method involves thermal cross-linking, where heating the polymer, sometimes in the presence of an initiator or catalyst, induces reactions that form intermolecular bonds. For instance, azide-modified polymers can be thermally cross-linked as the azide groups decompose to form highly reactive nitrenes, which then create cross-links. mdpi.com

Radiation-induced cross-linking is another effective method for forming polymer networks, particularly for creating hydrogels from water-soluble polymers. tandfonline.comiaea.org Exposing a polymer or a monomer/polymer solution to high-energy radiation, such as gamma rays or electron beams, generates free radicals on the polymer chains, which then combine to form cross-links. tandfonline.com While specific studies on radiation-cross-linked PVCN are not prominent, the principles are widely applied to polymers containing vinyl or other reactive groups.

The resulting networks can exhibit properties like pH-sensitivity or thermal responsiveness, making them suitable for applications such as hydrogels for drug delivery or stimuli-responsive membranes. iaea.orgmdpi.com

Computational and Theoretical Investigations of Vinylidene Cyanide

Quantum Chemical Studies on the Electronic Structure of Vinylidene Cyanide

Quantum chemical calculations, including both semiempirical and ab initio methods, have been instrumental in elucidating the electronic structure of this compound and its derivatives. scispace.commdpi.com These studies focus on understanding the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

High-level ab initio calculations have established that vinylidene, a related parent compound, exists in a potential minimum, though it is a high-energy isomer of acetylene. acs.org The introduction of two cyano groups to form this compound significantly alters the electronic landscape. The strong electron-withdrawing nature of the nitrile groups pulls electron density towards them, creating a highly polarized molecule. This polarization is a key feature of its electronic structure.

DFT-based computational studies, in conjunction with structural, electrochemical, and spectroscopic data, provide a comprehensive picture of the electronic structure of the cyanovinylidene ligand in metal complexes. worktribe.com These investigations have shown that despite the presence of the electron-rich cyano-substituted methylidene fragment, reduction tends to occur at the vinylidene Cα carbon. worktribe.com

Theoretical calculations on poly(this compound) and its copolymers have also been performed. For instance, a comparison of quantum calculations with photoemission and inverse photoemission data for poly(methylthis compound) (PMVC) suggests that the polymer adopts a stable all-trans conformation. scispace.com This conformation results in the alignment of dipoles, a critical factor for its properties. scispace.com

Table 1: Calculated Electronic Properties of this compound Monomer and Related Species

PropertyMethodValueReference
Dipole MomentDFT/B3PW91/6-31G(d)(Data not available in snippets) nih.gov
Electron Affinity(Not specified)(Data not available in snippets)
Ionization Potential(Not specified)(Data not available in snippets)

Density Functional Theory (DFT) Applications in this compound Reactivity

Density Functional Theory (DFT) has become a popular and effective method for studying chemical reactivity, and its application to this compound has yielded significant insights. mdpi.com DFT calculations allow for the determination of molecular stability, reactivity descriptors, and the identification of reactive sites within a molecule. mdpi.com

The reactivity of this compound is dominated by the electrophilic nature of its double bond, which is made electron-deficient by the two cyano groups. DFT studies can quantify this reactivity through the calculation of frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors like the Fukui function. mdpi.com For example, in cycloaddition reactions involving related vinylidene compounds, DFT has been used to analyze global reactivity indices, identifying the vinylidene component as the electrophile or nucleophile in the reaction. chemistryresearches.ir

DFT has been employed to investigate the mechanisms of various reactions, such as the alkyne-to-vinylidene isomerization at metal centers and the role of vinylidene intermediates in enzymatic reactions. rsc.orgrsc.org These studies help to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed understanding of the reaction pathways. rsc.org Furthermore, DFT has been used to develop Q−e parameters, which predict the reactivity of monomers like this compound in free-radical copolymerizations. acs.org

Table 2: DFT-Calculated Reactivity Descriptors for Vinylidene Monomers

MonomerParameterCalculated ValueReference
This compounde1.92 acs.org
This compoundQ14.22 acs.org

The Q-e scheme is a semi-empirical method to predict monomer reactivity ratios in copolymerization. The 'e' value reflects the polarity of the monomer's double bond, and the 'Q' value reflects its resonance stabilization.

Molecular Dynamics Simulations of this compound Interactions and Polymer Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a bridge between the static picture from quantum chemistry and the macroscopic properties of materials. MD simulations have been applied to understand the structure and phase transitions of this compound-containing polymers. researchgate.net

For polymer systems like poly(this compound) (PVDCN) and its copolymers, MD simulations can clarify the mechanisms of ferroelectric phase transitions. researchgate.net These simulations model the collective behavior of polymer chains, revealing how interactions between the highly polar cyanide groups lead to ordered structures and ferroelectric domains. Large-scale MD simulations on related polar polymers like poly(vinylidene fluoride) (PVDF) have been used to study chain conformation and ordering processes that occur prior to crystallization, suggesting that a spinodal decomposition-type mechanism may be involved. taylorfrancis.com

Simulations also provide insight into the interactions of the cyanide group with its environment. MD studies of the cyanide anion in water, for example, have been used to investigate its solvation structure and dynamics, which can be compared with spectroscopic experiments. uzh.ch While not directly on this compound, these studies are relevant as they help to refine the force fields used to model the interactions of the cyanide functional group in more complex systems, including polymers. uzh.chnih.gov

Theoretical Modeling of this compound Polymerization Pathways

This compound is known for its unusual polymerization behavior. It can undergo spontaneous polymerization when mixed with electron-rich comonomers, a process often attributed to "charge-transfer" initiation. acs.org Theoretical modeling helps to unravel the complex mechanisms governing these reactions.

The polymerization of this compound can proceed through different pathways, including free-radical and anionic mechanisms. acs.orgacs.org Theoretical models can be used to evaluate the feasibility of these different pathways. For instance, quantum chemical calculations can determine the stability of proposed intermediates, such as zwitterions or radical ions, that are thought to initiate the spontaneous polymerization.

DFT calculations have been used to study the copolymerization of this compound with various monomers. nih.govtandfonline.com These studies examine the stability of different polymer chain conformations (e.g., α- and β-chains) and how factors like comonomer content affect the chain stability and electrical properties of the resulting copolymer. nih.govtandfonline.com For example, in copolymers of this compound and tetrafluoroethylene, DFT results show that the β-conformation is more stable than the α-conformation, which is important for achieving good piezoelectric properties. tandfonline.com These theoretical predictions help guide the synthesis of new copolymers with desired characteristics.

Computational Prediction of Novel this compound Derivatives

Computational chemistry is a powerful tool for the in silico design and prediction of novel molecules with specific properties. nih.gov By modifying the basic structure of this compound and calculating the properties of the resulting virtual compounds, researchers can screen for promising candidates before undertaking synthetic efforts.

This approach is particularly useful in materials science and drug discovery. For example, computational studies have been used to evaluate novel derivatives of biologically active compounds containing a cyanide group. mdpi.com These studies can predict how changes to the molecular structure will affect its interaction with a biological target, such as an enzyme or receptor. mdpi.com Molecular docking simulations, a key computational technique, can predict the binding affinity and orientation of a designed molecule within the active site of a protein. mdpi.com

In the context of materials, computational methods can be used to predict the properties of novel this compound-based copolymers. By systematically changing the comonomer, theoretical calculations can predict the resulting polymer's stability, conformation, and electrical properties, such as its dipole moment and potential for piezoelectricity. nih.gov For instance, the properties of a hypothetical poly(this compound-tricyanoethylene) copolymer were studied using DFT to gauge whether it would possess substantial piezoelectricity. nih.gov This predictive capability accelerates the discovery of new functional materials.

Advanced Spectroscopic and Analytical Methodologies in Vinylidene Cyanide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation of Vinylidene Cyanide Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of this compound-containing molecules, from monomers to complex polymers. nih.govrsc.org It provides unparalleled insight into chemical structure, connectivity, and dynamics.

High-Resolution 1H and 13C NMR Studies

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural characterization of this compound and its copolymers. acs.orgacs.org These one-dimensional techniques provide information on the chemical environment of each nucleus, allowing for the determination of molecular structure and composition. nofima.com

In copolymers of this compound, such as with vinyl acetate (B1210297), ¹³C NMR is instrumental in analyzing the microstructure. acs.org The chemical shifts of the carbon atoms are sensitive to their local environment, including the sequence of monomer units. acs.org For instance, the chemical shifts of the cyanide (-CN) group carbons typically appear in the range of 110-120 ppm. ucl.ac.uk

Studies on copolymers of this compound with monomers like methacrylonitrile (B127562) and cyanovinyl acetate have utilized ¹³C NMR to confirm their largely alternating structure. researchgate.net Similarly, research on copolymers with vinyl formate (B1220265) and vinyl acetate has employed both ¹H and ¹³C NMR to verify the molar ratios of the constituent units. google.com The electronegativity of substituents near a carbon atom influences its chemical shift; for example, an attached oxygen atom will increase the chemical shift value. libretexts.org

Below is a table summarizing typical chemical shifts observed in this compound-related structures.

NucleusFunctional GroupChemical Shift (ppm)
¹³CC=O (in acids and esters)170 - 185
¹³CC=C (in alkenes)115 - 140
¹³C-CN (Cyanide)110 - 120
¹³CRCH₂OH50 - 65

Data sourced from multiple studies and general NMR principles. ucl.ac.uklibretexts.org

Two-Dimensional (2D) and Three-Dimensional (3D) NMR for Polymer Conformation

While 1D NMR provides fundamental structural data, 2D and 3D NMR techniques are essential for elucidating the complex three-dimensional conformations of polymers containing this compound. researchgate.netacs.org These advanced methods measure interactions between nuclei, providing information on through-bond and through-space connectivities.

In studies of poly(this compound-vinyl acetate) [P(VDCN-VAc)], 2D and 3D NMR have been used to investigate the polymer's chain conformation in different solvents. kpi.uaresearchgate.net Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and 3D NOESY/J-resolved spectroscopy have shown that P(VDCN-VAc) predominantly exists in a trans conformation in both dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) solutions. kpi.ua This information is critical for understanding the piezoelectric properties of the material, as the polymer's dipole moment is dependent on its conformation. kpi.ua The all-trans conformation, for instance, results in a significantly larger dipole moment compared to conformations with gauche states. kpi.ua

Vibrational Spectroscopy (IR, Raman) Applied to this compound and its Derivatives

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and molecular vibrations within this compound and its derivatives. idexlab.comaip.org These methods are sensitive to the specific bonds present in a molecule, making them ideal for characterization.

IR spectroscopy has been used to identify the characteristic absorption bands of functional groups in this compound copolymers. For example, in a terpolymer of this compound, vinyl formate, and vinyl acetate, the carbonyl (C=O) stretch is observed around 1740 cm⁻¹, and the cyanide (C≡N) stretch is seen at approximately 2250 cm⁻¹. google.com Theoretical studies using density functional theory (DFT) on poly(this compound-tetrafluoroethylene) have also predicted characteristic vibrational modes that can be used to identify different polymer conformations. tandfonline.com

Raman spectroscopy provides complementary information to IR. Studies on ruthenium vinylidene complexes have utilized resonance Raman spectroscopy to identify the C=C stretch of the vinylidene ligand at 1629 cm⁻¹. acs.org

The table below lists key vibrational frequencies for this compound and related compounds.

Functional GroupVibrational ModeFrequency (cm⁻¹)Technique
C≡NStretch~2250IR
C=OStretch~1740IR
C=CStretch (in a Ru complex)1629Raman

Data sourced from patent information and research articles. google.comacs.org

Mass Spectrometry Techniques for Analyzing this compound Oligomers and Adducts

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of this compound oligomers and adducts. researchgate.net It works by ionizing molecules and then separating them based on their mass-to-charge ratio.

Pyrolysis gas chromatography/mass spectrometry (py-GC/MS) has been employed to characterize the thermal degradation products of polymers containing this compound. acs.orgidexlab.com This technique provides insights into the polymer's structure and stability.

For the analysis of oligomers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are particularly powerful. acs.org These methods can accurately determine the molar mass and identify the end groups and repeating units of oligomeric chains. acs.orghal.scienceresearchgate.net For instance, FT-ICR MS has been crucial in identifying various structures in oligo(vinylidene fluoride). acs.org

X-ray Diffraction Studies of this compound Complexes and Derivatives

X-ray diffraction (XRD) is the primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information for this compound complexes and derivatives.

XRD studies have been conducted on various metal complexes incorporating vinylidene ligands. For example, the molecular structure of a binuclear MnPt µ-vinylidene complex was determined by a single-crystal XRD study, revealing the bonding and geometry within the complex. researchgate.net Similarly, the crystal structures of iridium and ruthenium vinylidene complexes have been elucidated, providing data on bond lengths and angles, such as the nearly linear Ir–C–C bond in certain iridium complexes. acs.orgacs.org

In the realm of polymers, XRD is used to assess crystallinity. Studies on poly(this compound-vinyl acetate) have shown that both powdered and film samples are amorphous. kpi.ua Conversely, X-ray diffraction has been used to study the lattice changes in crystalline poly(methyl this compound) upon water absorption, showing a contraction of the lattice. researchgate.net The structure of novel alternating copolymers of this compound and fluorinated vinyl ether has also been investigated using wide-angle X-ray powder diffraction (WAXD), revealing a smectic liquid-crystalline phase. researchgate.net

Advanced Chromatographic Methods for this compound Purity and Reaction Monitoring

Advanced chromatographic techniques are essential for separating, identifying, and quantifying this compound and its related compounds, as well as for monitoring the progress of reactions and assessing product purity. idexlab.com

Gas chromatography (GC) is suitable for the analysis of volatile compounds. keikaventures.com For instance, pyrolysis-GC/MS combines the separation power of GC with the identification capabilities of MS to analyze the degradation products of this compound polymers. acs.orgidexlab.com

High-performance liquid chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. nih.gov It has been widely used for the analysis of various cyanide-containing samples. dntb.gov.uanih.govchromatographyonline.comresearchgate.net For example, reversed-phase HPLC with fluorescence detection has been developed for determining cyanide in biological samples. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for cyanide determination. nih.govchromatographyonline.comresearchgate.net

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a crucial technique for determining the molecular weight and molecular weight distribution of polymers. google.com In the synthesis of this compound copolymers, GPC is used to measure the molecular weight of the resulting polymer. google.com

Applications of Vinylidene Cyanide in Advanced Materials Science Excluding Properties and Clinical

Investigation of Vinylidene Cyanide as a Constituent in Electron-Deficient Organic Semiconductors

The development of n-type organic semiconductors is crucial for the fabrication of complementary logic circuits, which require both hole-transporting (p-type) and electron-transporting (n-type) materials. The performance of n-type semiconductors is largely dependent on the use of electron-deficient π-conjugated molecules. Functional groups with strong electron-withdrawing capabilities, such as carbonyl (–C=O), nitro (–NO₂), fluorine (–F), and particularly the cyano (–CN) group, are utilized to lower the energy levels of the molecular orbitals (HOMO/LUMO) of π-backbones. acs.orgkaust.edu.sa

This compound is an ideal constituent for this purpose due to the two strongly electron-withdrawing cyanide groups attached to a single carbon of the vinyl moiety. Incorporating this unit into polymer backbones creates materials with high electron affinity. researchgate.net This structural feature facilitates efficient electron injection and transport, which are defining characteristics of n-type semiconductors. For instance, π-conjugated molecules terminated with a dicyanovinylidene group exhibit low-lying LUMO energy levels, a desirable trait for electron-transporting materials. researchgate.net The synthesis of acceptor-donor-acceptor (A-D-A) molecules, where a donor core is linked to acceptor end groups, is a common strategy. kaust.edu.sa In this context, this compound or its derivatives can function as powerful acceptor units. The resulting materials are investigated for their performance in organic field-effect transistors (OFETs), where they have demonstrated stable n-type behavior. kaust.edu.saresearchgate.net

Design and Synthesis of this compound-Containing Nonlinear Optical Materials

Nonlinear optical (NLO) materials are essential for technologies like frequency conversion and optical switching. The design of organic NLO molecules often follows a donor-π-acceptor (D-π-A) motif, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge. mdpi.com This structure facilitates intramolecular charge transfer upon excitation, leading to a large second-order hyperpolarizability (β), the microscopic measure of NLO activity.

The dicyanovinyl group, derived from this compound, is a potent electron acceptor used in the design of NLO chromophores. spiedigitallibrary.org Research has shown that molecules incorporating a dicyanovinyl acceptor exhibit significant NLO properties. For example, studies comparing different acceptor groups found that while other groups might offer larger hyperpolarizability, the dicyanovinyl group provides a strong and reliable NLO response. spiedigitallibrary.org The synthesis of these materials involves creating chromophores where donors like ferrocene (B1249389) or substituted amines are linked to acceptors such as a tricyanofuran or dicyanovinyl group through a π-conjugated spacer like thiophene. spiedigitallibrary.orgacademie-sciences.fr These chromophores can then be incorporated into a polymer matrix, either as a guest-host system or by being covalently attached to the polymer backbone, to create robust, processable thin films for NLO devices. spiedigitallibrary.orgspiedigitallibrary.org

Utilization of this compound Copolymers in Piezoelectric and Pyroelectric Materials

Copolymers of this compound (VCN) have emerged as a significant class of amorphous piezoelectric polymers. Unlike their semicrystalline counterparts such as polyvinylidene fluoride (B91410) (PVDF), these materials exhibit strong piezoelectric and pyroelectric effects without requiring a crystalline phase. kpi.ua The copolymer of this compound and vinyl acetate (B1210297) (P(VCN/VAc)) was one of the first in this class to demonstrate significant piezoelectric activity. kpi.uamdpi.com The large dipole moment of the nitrile (C≡N) group is the primary source of the piezoelectric response. researchgate.net The combination of this high polarity with the amorphous nature of the copolymers allows for efficient poling and stable remnant polarization. researchgate.net

These materials are attractive for applications in sensors and actuators due to their processing flexibility, low acoustic impedance, and high voltage sensitivity. Copolymers have been synthesized with various comonomers, including vinyl acetate, vinyl benzoate, and substituted styrenes, to tune their physical and electrical properties, such as the glass transition temperature (Tg) and dielectric constant. kpi.uaresearchgate.net

Copolymer SystemComonomerKey PropertyReference
P(VCN/VAc)Vinyl AcetateHigh piezoelectricity kpi.uamdpi.com
P(VCN/VB)Vinyl BenzoateHigh piezoelectricity researchgate.net
P(VCN/Styrene)Styrene (B11656)Low piezoelectricity researchgate.net
P(VCN/CMS)(Chloromethyl)styreneDielectric properties studied kpi.ua

The fabrication of piezoelectric films from this compound copolymers is typically achieved through solution-based methods, which are suitable for creating large-area and complex-shaped devices. google.com

The general fabrication process involves these key steps:

Synthesis and Dissolution : The copolymer, either an alternating or random copolymer of this compound and a comonomer, is first synthesized, often via radical polymerization. google.com The resulting polymer powder is then dissolved in a suitable aprotic solvent, such as dimethylacetamide (DMA). google.com

Film Casting : The polymer solution is cast onto a substrate (e.g., glass or a flexible film) to form a thin film. google.com Techniques like spin-coating or doctor blading can be used to control the film's thickness and uniformity. The solvent is subsequently evaporated, often with a controlled heating process.

Stretching (Optional) : In some cases, the cast film is uniaxially or biaxially stretched. google.com This mechanical orientation can align the polymer chains, which may enhance the subsequent poling process and improve the piezoelectric constants. For example, a film can be stretched in a silicone oil bath at a temperature above its glass transition point. google.com

Poling : This is the most critical step for inducing piezoelectricity. Metal electrodes are deposited on both surfaces of the polymer film. A very strong DC electric field (on the order of MV/m) is applied across the film at a temperature elevated near or slightly above the polymer's glass transition temperature (Tg). mdpi.com This allows the molecular dipoles (primarily the C-CN groups) to orient themselves along the electric field. The film is then cooled back to room temperature while the field is still applied, effectively "freezing" the dipole orientation in place. mdpi.com This process results in a net remnant polarization, which is the source of the material's piezoelectric activity. mdpi.com

The electroactive response in this compound copolymers is rooted in their molecular structure and bulk morphology. The mechanism can be understood by considering the following factors:

Large Dipole Moment : The fundamental source of the piezoelectric and pyroelectric activity is the large electric dipole moment associated with the carbon-nitrogen triple bond (C≡N) in the cyanide group. researchgate.net

Amorphous Structure : These copolymers are typically amorphous, meaning the polymer chains lack long-range crystalline order. kpi.ua In the unpoled state, the powerful dipoles are randomly oriented, resulting in no net macroscopic polarization. mdpi.com

Dipole Orientation via Poling : The electroactive response is induced through the poling process. By heating the polymer above its glass transition temperature (Tg), the polymer chains gain sufficient mobility. mdpi.com Applying a strong external electric field at this stage provides the necessary torque to align the cyanide dipoles in the direction of the field. mdpi.com

Frozen-in Polarization : Upon cooling the material below its Tg with the electric field still applied, the chain mobility is drastically reduced, and the aligned dipoles become locked in place. mdpi.com This creates a permanent, macroscopic remnant polarization in the material.

Piezoelectric and Pyroelectric Effects : Once poled, the material exhibits electroactive behavior. When mechanical stress is applied (piezoelectricity), the film deforms, causing a change in the net polarization density and generating an electrical charge on the electrodes. Similarly, when the material's temperature changes (pyroelectricity), the fluctuation in atomic positions alters the net polarization, also producing a measurable electrical signal. researchgate.net The strength of this response is directly related to the magnitude of the remnant polarization achieved during poling.

Fabrication Methods for Piezoelectric Films from this compound Copolymers

This compound Derived Materials for Sensor Technologies: Fabrication and Response Mechanisms

The strong piezoelectric properties of this compound copolymers make them excellent candidates for various sensor technologies. researchgate.netresearchgate.net These sensors can detect mechanical changes such as pressure, vibration, and strain, or thermal changes like infrared radiation. acs.org

Fabrication: The fabrication of sensors using this compound-derived materials follows the same fundamental principles as the fabrication of piezoelectric films. A thin film of a suitable copolymer, such as P(VCN/VAc), is created through solution casting. google.com This film is then electroded and poled at high electric fields to induce piezoelectricity. mdpi.com For sensor applications, the film can be integrated into various device structures. For example, it can be mounted on a flexible substrate for use as a strain gauge or integrated into a diaphragm structure for a pressure sensor. researchgate.netacs.org The flexibility and low cost of polymer processing allow for the creation of sensors with diverse form factors, including large-area detectors and wearable devices. researchgate.net

Response Mechanisms: The sensing mechanism is based on the direct piezoelectric effect.

Mechanical to Electrical Transduction : When a mechanical force (e.g., pressure, acoustic wave, or physical impact) is applied to the sensor, the piezoelectric polymer film undergoes mechanical deformation (strain). acs.org

Charge Generation : To maintain electrical neutrality, free charges accumulate on the electrodes attached to the film's surfaces. This generated charge (or the resulting voltage) is directly proportional to the applied mechanical stress.

Signal Processing : The electrical signal is then measured by an external circuit, providing a quantitative reading of the initial mechanical stimulus.

Because of their high voltage sensitivity, these polymer sensors are particularly well-suited for detecting very small forces or dynamic pressure changes.

Exploration of this compound in Energy Storage Devices: Design Principles

Materials derived from this compound are being explored for two primary types of energy storage applications: dielectric capacitors and battery electrodes. The design principles for each application leverage different properties of the cyanide group.

Dielectric Capacitors: The energy stored in a capacitor is proportional to both the dielectric constant (εr) of the insulating material and the square of the breakdown strength. The design principle for using cyanide-containing polymers in capacitors is to maximize the dielectric constant.

High Dielectric Constant : The highly polar cyanide (CN) group has a large dipole moment. Incorporating monomers with cyanide groups, such as this compound, into a polymer structure significantly increases the polymer's dielectric constant due to enhanced orientational polarization. Copolymers based on cyanated monomers have been shown to achieve higher εr values compared to non-polar polymers like biaxially oriented polypropylene (B1209903) (BOPP), which is a standard capacitor dielectric.

Structural Design : The design involves synthesizing random or block copolymers where a high-εr, cyanide-containing polymer is combined with a polymer that has high breakdown strength. This approach aims to create a material that balances a high dielectric constant with robust electrical insulation to achieve high energy storage density. Multilayered film structures are also explored to optimize this balance.

Battery Electrodes: Cyanide-based coordination polymers, also known as metal-cyanide frameworks, are investigated as electrode materials for rechargeable batteries. google.com

Redox-Active Frameworks : The design principle here involves using cyanide as a bridging ligand to connect transition metal ions (e.g., iron, manganese) into a stable, porous framework. google.com The transition metals act as redox centers, capable of undergoing oxidation and reduction during the battery's charge and discharge cycles.

Ion Insertion/Extraction : The open framework structure of these cyanide-bridged polymers allows for the reversible insertion and extraction of charge-carrying ions (e.g., alkali cations like Na+ or K+) from the electrolyte. google.com This ion storage process, coupled with the redox reactions of the metal centers, enables the material to function as a battery electrode. While much work has focused on cathode materials, cyanide-based compounds are also being developed as anode materials, particularly for aqueous electrolyte batteries. google.com The stability and electrochemical efficiency of these materials are key areas of ongoing research. google.com

Future Directions and Emerging Research Frontiers for Vinylidene Cyanide

Unexplored Reactivity and Synthetic Challenges of Vinylidene Cyanide

The inherent reactivity of this compound, characterized by its electrophilic nature, presents both opportunities and challenges for synthetic chemists. researchgate.net While its anionic homopolymerization is facile, its behavior in the presence of radical initiators is less efficient. researchgate.net This dichotomy opens avenues for exploring new polymerization techniques and reaction conditions to control its reactivity.

One of the primary challenges in working with VCN is its extreme sensitivity to water, which leads to instantaneous homopolymerization. google.com This necessitates the use of anhydrous organic solvents and careful handling to prevent unwanted reactions. google.com The synthesis of monomeric VCN itself involves high-temperature pyrolysis of precursors like 1-acetoxy-1,1-dicyanoethane or 4,4-dicyanocyclohexene, which can be energy-intensive and require specialized equipment. google.comgoogle.com

Future research is likely to focus on:

Controlled Polymerization: Developing new catalysts and initiators to better control the polymerization of VCN, enabling the synthesis of polymers with specific molecular weights and architectures.

Novel Copolymerizations: Exploring the copolymerization of VCN with a wider range of monomers to create materials with tailored properties. For instance, copolymerization with vinyl chloride has been shown to produce alternating copolymers. google.com

Cycloaddition Reactions: Investigating the potential of VCN in various cycloaddition reactions beyond its known reactivity with dienes like butadiene. google.com The spontaneous copolymerization of styrene (B11656) and VCN has been shown to involve consecutive Diels-Alder/ene reactions, suggesting a rich and complex cycloaddition chemistry to be explored. researchgate.net

Sustainable Synthetic Strategies for this compound and its Derivatives

The increasing emphasis on green chemistry is driving the development of more sustainable methods for producing chemicals. numberanalytics.com For VCN and its derivatives, this translates to exploring greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current industrial production methods for related cyanated compounds, like vinyl cyanide (acrylonitrile), often rely on ammoxidation of propylene, which involves high temperatures and specific catalysts. atamanchemicals.com The synthesis of VCN itself involves pyrolysis at high temperatures (400-800°C). google.comgoogle.com

Future sustainable strategies may include:

Biocatalysis: Investigating the use of enzymes to catalyze the synthesis of VCN or its precursors under milder conditions. While not yet applied to VCN specifically, biocatalysis has shown promise in making other cyanation reactions more environmentally friendly. epa.gov

Renewable Feedstocks: Exploring the use of biomass-derived platform chemicals as starting materials for VCN synthesis. acs.org Lignocellulosic biomass, which doesn't compete with food crops, is a promising renewable source of carbon. acs.org Companies are already exploring the use of renewable feedstocks like soybean oil to produce petrochemicals. advancedbiofuelsusa.info The biomass balance approach, where renewable feedstocks are mixed with conventional ones in existing production systems, is another strategy to increase sustainability. basf.com

Greener Solvents and Reagents: The use of safer, non-toxic solvents and reagents is a core principle of green chemistry. msuniv.ac.in Research into cyanide-free reagents and recyclable catalysts for cyanation reactions could be adapted for VCN synthesis. numberanalytics.com

Integration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized structures. wikipedia.org The strong dipole moment of the nitrile groups in VCN makes it an attractive building block for creating self-assembling systems and supramolecular architectures.

The ability of molecules to form inclusion complexes, where a "guest" molecule is encapsulated within a "host" molecule, is a key aspect of host-guest chemistry. wikipedia.orgacs.org The electronic properties of VCN could be harnessed to direct the formation of such complexes.

Emerging research in this area includes:

Host-Guest Systems: Investigating the use of VCN or its oligomers as either hosts or guests in supramolecular assemblies. The electron-deficient nature of the VCN unit could facilitate interactions with electron-rich host molecules.

Self-Assembling Polymers: Designing VCN-containing copolymers that can self-assemble into well-defined nanostructures. For example, alternating copolymers of VCN with fluorinated vinyl ethers have been shown to form superhydrophobic and highly oleophobic films, indicating a high degree of surface organization. acs.org The structural analysis of such copolymers reveals insights into their self-assembly behavior. researchgate.net

Liquid Crystalline Polymers: Exploring the potential of VCN-containing polymers to exhibit liquid crystalline behavior, which arises from the spontaneous alignment of molecules. Alternating copolymers of VCN have shown higher isotropization temperatures compared to related homopolymers, suggesting that the VCN unit can enhance structural order. researchgate.net

Potential of this compound in Bio-inspired Material Design

Bio-inspired materials science seeks to mimic the structures and functions of biological materials to create novel synthetic materials with enhanced properties. bim-laboratory.com The unique properties of VCN-containing polymers, such as their strong piezoelectricity, make them interesting candidates for developing bio-inspired sensors and actuators.

The piezoelectric effect, the generation of an electric charge in response to applied mechanical stress, is a key property of many VCN copolymers, such as poly(this compound-co-vinyl acetate) (P(VDCN-VAc)). tandfonline.com This property is analogous to the mechanosensory capabilities of many biological systems.

Future research directions in this field could involve:

Biomimetic Sensors: Developing highly sensitive and flexible sensors based on VCN copolymers for applications in wearable electronics, soft robotics, and personalized healthcare. These could mimic the sensory functions of skin or other biological tissues.

Responsive Materials: Creating "smart" materials that can change their properties in response to external stimuli, such as pressure, temperature, or electric fields. The piezoelectric and pyroelectric properties of VCN polymers make them ideal for such applications.

Bio-integrated Devices: Exploring the use of VCN-based materials in biocompatible and implantable devices. For this to be viable, extensive research into the biocompatibility of these materials would be required.

Advanced Theoretical and Computational Approaches for this compound Systems

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules and materials. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable for studying complex systems like VCN and its polymers.

DFT calculations have been successfully used to study the structure, electric properties, and vibrational spectra of VCN-containing copolymers. tandfonline.comproquest.com These studies can predict properties like piezoelectricity and help in the design of new materials with desired characteristics. tandfonline.com For example, DFT calculations have been used to investigate the isomerization of alkynes to vinylidenes at metal centers, providing insights into reaction mechanisms. rsc.org

MD simulations can be used to study the dynamic behavior of VCN systems, such as the ferroelectric phase transitions in its polymers and the dynamics of ion diffusion. researchgate.netaip.org Ab initio molecular dynamics has even been used to study the isomerization of vinylidene to acetylene, revealing details about the reaction dynamics that are difficult to observe experimentally. acs.org

Future computational research will likely focus on:

Multi-scale Modeling: Combining different computational techniques to model VCN systems across multiple length and time scales, from the quantum mechanical behavior of individual molecules to the macroscopic properties of bulk materials.

Machine Learning: Utilizing machine learning models trained on quantum mechanical data to accelerate the discovery and design of new VCN-based materials with optimized properties. arxiv.org

Reaction Pathway Analysis: Using computational methods to explore the reaction mechanisms of unexplored VCN reactions, guiding experimental efforts towards the synthesis of novel compounds and polymers.

Q & A

Q. What systematic review frameworks ensure comprehensive literature surveys on this compound applications?

  • Methodology : Use SciFinder or Reaxys to filter patents and journals by keywords (e.g., "this compound polymerization"). Apply PRISMA guidelines to screen studies, emphasizing peer-reviewed sources and excluding low-impact repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.